molecular formula C12H16F3NO B1612582 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine CAS No. 832099-33-9

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

Cat. No.: B1612582
CAS No.: 832099-33-9
M. Wt: 247.26 g/mol
InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is a substituted aromatic amine featuring a trifluoromethyl (-CF₃) group at the 3-position and a pentyloxy (-O-C₅H₁₁) group at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. Modular flow platforms can be employed to attach the trifluoromethyl group to heteroatoms such as oxygen and nitrogen, facilitating the large-scale production of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the benzene ring.

    Substitution: The trifluoromethyl and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to specific enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

The following table compares 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine with structurally related benzenamine derivatives, focusing on substituents, physical properties, synthesis, and applications:

Compound Name Substituents Key Properties Synthesis & Applications References
This compound - 3-CF₃, 4-pentyloxy (-O-C₅H₁₁) - Likely liquid at room temperature (based on alkoxy chain).
- Hydrophobic due to pentyloxy group.
- Synthesis: Likely via nucleophilic aromatic substitution or coupling reactions.
- Potential intermediate in drug/agrochemical synthesis.
N/A
Profluralin
(N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine)
- 2,6-dinitro, 4-CF₃, N-cyclopropylmethyl, N-propyl - Solid (MP: 32.1°C).
- Molecular weight: 347.33 g/mol.
- Herbicide.
- Synthesized via nitro-substitution and alkylation.
Trifluralin
(2,6-dinitro-N⁴,N⁴-dipropyl-4-(trifluoromethyl)benzenamine)
- 2,6-dinitro, 4-CF₃, N⁴,N⁴-dipropyl - Widely used pre-emergent herbicide.
- High log P (lipophilic).
- Inhibits root development in weeds.
- Synthesized via nitration and alkylation.
4-Methoxy-3-(trifluoromethyl)benzylamine - 3-CF₃, 4-methoxy (-OCH₃), -CH₂NH₂ - Molecular formula: C₉H₁₀F₃NO.
- Solid (MFCD06212984).
- Pharmaceutical intermediate.
- Prepared via reduction of nitriles or nitro compounds.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline - 3-CF₃, 4-boronate ester - Boron-containing intermediate.
- Used in Suzuki-Miyaura cross-coupling.
- Synthesized from 3-CF₃-4-bromoaniline and pinacolborane (20% yield).
4-Pyrrolidin-1-yl-3-(trifluoromethyl)aniline - 3-CF₃, 4-pyrrolidinyl - Liquid or low-melting solid.
- Enhanced solubility in polar solvents.
- Potential CNS drug candidate.
- Formed via Buchwald-Hartwig amination.
4-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine - 3-CF₃, 4-(4-aminophenoxy) - Diamine structure (MW: 268.24 g/mol).
- High thermal stability.
- Building block for polyimides or epoxy resins.
- Synthesized via Ullmann coupling.
4-(Trifluoromethyl)benzenamine - 4-CF₃ - Boiling point: 356.2 K (0.016 atm).
- Simplest CF₃-substituted aniline.
- Intermediate in dyes and pharmaceuticals.
- Prepared by reduction of nitroarenes.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance stability and reactivity in herbicides like Profluralin and Trifluralin . Boronates: The boronate ester in enables cross-coupling reactions, a feature absent in the target compound.

Applications :

  • Agrochemicals : Nitro-substituted derivatives (Profluralin, Trifluralin) dominate as herbicides, while alkoxy or aryloxy analogs may target different biological pathways .
  • Materials Science : Diamines like are used in high-performance polymers, whereas the target compound’s applications remain speculative.

Synthesis :

  • Nucleophilic Substitution : Common for introducing alkoxy groups (e.g., pentyloxy) .
  • Cross-Coupling : Boronate-containing analogs rely on palladium-catalyzed reactions.

Biological Activity

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 832099-33-9
  • Molecular Formula : C12H14F3N1O1

The compound consists of a trifluoromethyl group and a pentyloxy substituent on a benzene ring, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The mechanisms may include:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The presence of functional groups can lead to inhibition or activation of specific enzymes, affecting metabolic processes.
  • Gene Expression Modulation : Changes in gene expression can occur through interactions at the molecular level.

Biological Activities

The biological activities associated with this compound and structurally related compounds include:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBD
Trifluoromethyl anilineAnticancer5.0
Pentyloxybenzene derivativesAnti-inflammatory10.0

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives including this compound against strains such as E. coli and S. aureus. The compound exhibited a notable zone of inhibition comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human leukemia cells (CEM). The compound demonstrated promising results, indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Research : A carrageenan-induced rat paw model was used to evaluate anti-inflammatory properties. Results indicated that compounds with similar structures significantly reduced inflammation markers.

Properties

IUPAC Name

4-pentoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXLERQYNTJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589741
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832099-33-9
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene (1.2 g, 4.8 mmole) and 0.1 g of 10% Palladium on activated carbon in 40 mL of ethanol is hydrogenated with hydrogen balloon at room temperature overnight. Filtration and concentration gave a pink oil 1.2 g (100%) of 4-Pentyloxy-3-trifluoromethyl-phenylamine MS: 248 (M+1).
Name
4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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